Trietazine is a chemical compound classified as a triazine herbicide, specifically recognized by its systematic name, 2-chloro-4-(diethylamino)-6-(ethylamino)-s-triazine. Its chemical formula is C9H16ClN5, and it possesses a molecular weight of approximately 229.71 g/mol. Trietazine is known for its selective herbicidal properties, primarily targeting photosystem II in plants, which disrupts their photosynthesis process. The compound is typically encountered as colorless crystals and is soluble in various organic solvents .
Trietazine exhibits significant biological activity as a herbicide. Its mechanism of action involves inhibiting photosynthesis in plants by targeting photosystem II. This inhibition prevents the conversion of light energy into chemical energy, effectively stunting plant growth and leading to death in susceptible species. Additionally, triazine compounds like Trietazine have been studied for potential antiviral and anticancer activities due to their interaction with biological systems
The synthesis of Trietazine can be achieved through various methods: Trietazine is primarily used as a herbicide in agricultural practices. Its selective nature allows it to effectively control weeds without harming certain crops. Beyond agriculture, research indicates potential applications in medicinal chemistry, particularly in developing compounds with antiviral and anticancer properties due to its biological activity . Interaction studies involving Trietazine have focused on its effects on non-target organisms and environmental impact. It has been identified as very toxic to aquatic life, raising concerns about its potential as a groundwater contaminant. Studies have also explored its interactions with other herbicides and chemicals in agricultural settings, assessing synergistic or antagonistic effects on plant growth and pest resistance . Trietazine belongs to a broader class of triazine compounds that share structural similarities but differ in their biological activities and applications. Here are some comparable compounds: Trietazine's uniqueness lies in its specific combination of diethylamino and ethylamino groups, which enhance its herbicidal efficacy while providing distinct chemical reactivity compared to other triazines
Irritant;Environmental Hazard
Compound Name Chemical Formula Primary Use Unique Features Atrazine C8H14ClN5 Herbicide Widely used; persistent in the environment Simazine C7H10ClN5 Herbicide Less toxic than Atrazine; used for turf Cyanuric Acid C3H3N3O3 Pool disinfectant Used primarily for stabilizing chlorine Melamine C3H6N6 Industrial applications Known for its use in plastics and resins
Purity
Physical Description
XLogP3
Exact Mass
Density
LogP
3.34
Appearance
Melting Point
100-101 °C
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Dates
2: Wang K, Jiang J, Kang M, Li D, Zang S, Tian S, Zhang H, Yu A, Zhang Z. Magnetical hollow fiber bar collection of extract in homogenous ionic liquid microextraction of triazine herbicides in water samples. Anal Bioanal Chem. 2017 Apr;409(10):2569-2579. doi: 10.1007/s00216-017-0201-5. Epub 2017 Jan 23. PubMed PMID: 28116492.
3: Aşır S, Derazshamshir A, Yılmaz F, Denizli A. Triazine herbicide imprinted monolithic column for capillary electrochromatography. Electrophoresis. 2015 Dec;36(23):2888-95. doi: 10.1002/elps.201500232. Epub 2015 Oct 26. PubMed PMID: 26250449.
4: Gao S, You J, Zheng X, Wang Y, Ren R, Zhang R, Bai Y, Zhang H. Determination of phenylurea and triazine herbicides in milk by microwave assisted ionic liquid microextraction high-performance liquid chromatography. Talanta. 2010 Sep 15;82(4):1371-7. doi: 10.1016/j.talanta.2010.07.002. Epub 2010 Aug 8. PubMed PMID: 20801343.
5: Singh G, Wright D. In vitro studies on the effects of herbicides on the growth of rhizobia. Lett Appl Microbiol. 2002;35(1):12-6. PubMed PMID: 12081542.
Explore Compound Types